molecular formula C5H4BrIN2 B11787386 4-Bromo-3-iodopyridin-2-amine

4-Bromo-3-iodopyridin-2-amine

Cat. No.: B11787386
M. Wt: 298.91 g/mol
InChI Key: BSPUWCHCWKSCCC-UHFFFAOYSA-N
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Description

4-Bromo-3-iodopyridin-2-amine is a heterocyclic organic compound that belongs to the class of aminopyridines It is characterized by the presence of bromine and iodine atoms attached to a pyridine ring, specifically at the 4 and 3 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-iodopyridin-2-amine typically involves a multi-step process starting from 2-aminopyridine. One common method includes the bromination of 2-aminopyridine using N-bromosuccinimide (NBS) in acetonitrile to yield 5-bromo-2-aminopyridine. This intermediate is then subjected to iodination using potassium iodate and iodine in the presence of sulfuric acid, acetic acid, and water to produce this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity reagents to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-iodopyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as organolithium or Grignard reagents are commonly used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds or other heterocyclic derivatives.

Scientific Research Applications

4-Bromo-3-iodopyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-iodopyridin-2-amine is primarily related to its ability to interact with specific molecular targets. The presence of bromine and iodine atoms allows it to form strong interactions with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison: 4-Bromo-3-iodopyridin-2-amine is unique due to the specific positioning of the bromine and iodine atoms on the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of both bromine and iodine atoms can enhance its ability to participate in coupling reactions and form stable complexes with biological targets.

Properties

IUPAC Name

4-bromo-3-iodopyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrIN2/c6-3-1-2-9-5(8)4(3)7/h1-2H,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSPUWCHCWKSCCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Br)I)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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